[2,2'-Bipyridine]-5,5'-dicarboxamide
CAS No.: 4444-36-4
Cat. No.: VC17619020
Molecular Formula: C12H10N4O2
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4444-36-4 |
|---|---|
| Molecular Formula | C12H10N4O2 |
| Molecular Weight | 242.23 g/mol |
| IUPAC Name | 6-(5-carbamoylpyridin-2-yl)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C12H10N4O2/c13-11(17)7-1-3-9(15-5-7)10-4-2-8(6-16-10)12(14)18/h1-6H,(H2,13,17)(H2,14,18) |
| Standard InChI Key | FJRAGLOWXOQPDU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC=C1C(=O)N)C2=NC=C(C=C2)C(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of two pyridine rings linked by a single bond at the 2- and 2'-positions, with carboxamide (-CONH₂) groups at the 5- and 5'-positions (Figure 1). This arrangement creates a planar, conjugated system that facilitates π-π stacking interactions and chelation with metal ions. The carboxamide groups introduce hydrogen-bonding capabilities, which can influence crystallization patterns and supramolecular assembly .
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS Number | 4444-36-4 |
| Molecular Formula | C₁₂H₁₀N₄O₂ |
| Synonyms | 6,6'-Binicotinamide |
| Molecular Weight | 266.24 g/mol |
Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Peaks near 1650 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) confirm the presence of carboxamide groups.
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NMR Spectroscopy: Proton NMR would show aromatic signals between δ 7.5–9.0 ppm for pyridine hydrogens and δ 6.5–7.5 ppm for amide protons .
Coordination Chemistry and Applications
Metal Complexation
The bipyridine moiety acts as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms. The carboxamide groups can participate in secondary interactions, stabilizing higher-dimensional coordination polymers:
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Monodentate vs. Bridging Modes: Carboxamides may bind metal ions directly or form hydrogen bonds with adjacent ligands, influencing network topology .
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Example Structures: In related studies, bipyridine-carboxamide ligands form one-dimensional chains or two-dimensional sheets with transition metals (e.g., Mn(II), Co(II), Cd(II)), often exhibiting porosity for gas storage or catalysis .
Table 2: Hypothetical Coordination Modes
| Metal Ion | Coordination Geometry | Observed in Analogs |
|---|---|---|
| Cu(II) | Square planar | [Cd(L1)₂(NO₃)₂]ₙ |
| Fe(II) | Octahedral | [Fe₀.₅(L2)Cl]ₙ |
Functional Materials
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Catalysis: Bipyridine-metal complexes are widely used in photocatalytic water splitting and organic transformations. The carboxamide groups could modulate redox potentials or substrate binding .
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Sensors: Conformational flexibility from the amide bonds may enable selective guest recognition in luminescent sensors .
Research Challenges and Future Directions
Knowledge Gaps
Experimental data on [2,2'-Bipyridine]-5,5'-dicarboxamide remains sparse. Key unknowns include:
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Exact synthesis yields and purification methods.
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Single-crystal X-ray structures confirming ligand geometry.
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Catalytic or electronic properties in device applications.
Recommendations for Future Work
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Synthetic Optimization: Develop high-yield routes using microwave-assisted or flow chemistry techniques.
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Advanced Characterization: Employ X-ray crystallography and DFT calculations to elucidate binding preferences.
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Application Testing: Screen metal complexes for CO₂ capture, drug delivery, or asymmetric catalysis.
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